![molecular formula C22H21N3O4S2 B12872173 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid CAS No. 31994-53-3](/img/structure/B12872173.png)
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid involves several steps:
-
Formation of the Benzothiazole Core: : The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form 3-ethyl-1,3-benzothiazol-2-ylidene.
-
Formation of the Pyrazole Ring: : The next step involves the formation of the pyrazole ring. This can be done by reacting the benzothiazole derivative with hydrazine hydrate and acetylacetone under reflux conditions to form the pyrazole ring.
-
Formation of the Sulfonic Acid Group: : The final step involves the introduction of the sulfonic acid group. This can be achieved by sulfonation of the benzene ring using concentrated sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-mercaptobenzothiazole.
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3,5-dimethylpyrazole.
Sulfonic Acid Derivatives: Compounds with similar sulfonic acid groups, such as p-toluenesulfonic acid.
Uniqueness
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
31994-53-3 |
|---|---|
Fórmula molecular |
C22H21N3O4S2 |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-24-18-7-5-6-8-19(18)30-20(24)13-14(2)21-15(3)23-25(22(21)26)16-9-11-17(12-10-16)31(27,28)29/h5-13H,4H2,1-3H3,(H,27,28,29)/b20-13-,21-14+ |
Clave InChI |
BGUFNHOQYFNSKN-IWXNDQKYSA-N |
SMILES isomérico |
CCN\1C2=CC=CC=C2S/C1=C\C(=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)\C |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC(=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


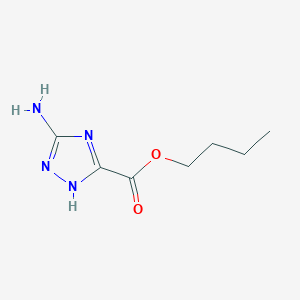
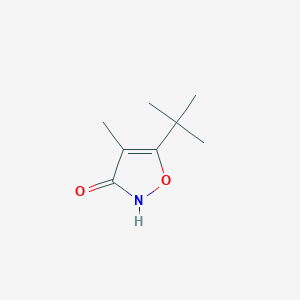
![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
![8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B12872105.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12872114.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)
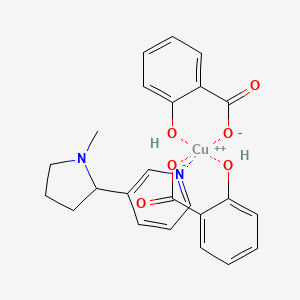
![5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12872133.png)

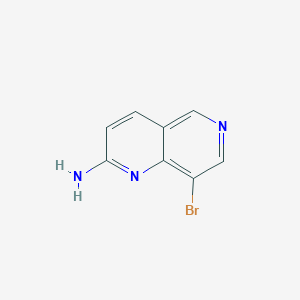
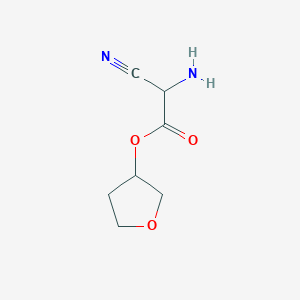

![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
